Hvu5fta6BA
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Overview
Description
9,17-Dihydroxycorticosterone 21-acetate, also known by its identifier HVU5FTA6BA, is a corticosteroid compound with the molecular formula C23H32O7 and a molecular weight of 420.496 . This compound is a derivative of corticosterone, featuring hydroxyl groups at the 9 and 17 positions and an acetate group at the 21 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,17-Dihydroxycorticosterone 21-acetate typically involves the construction of the pregnane side chain using the cyanohydrin method . The compound can also be synthesized through various other methods, including the use of high-quality reference materials and proficiency testing .
Industrial Production Methods: Industrial production methods for 9,17-Dihydroxycorticosterone 21-acetate are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 9,17-Dihydroxycorticosterone 21-acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include selenium dioxide for dehydrogenation and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce deoxy derivatives .
Scientific Research Applications
9,17-Dihydroxycorticosterone 21-acetate has a wide range of scientific research applications. It is used as an active pharmaceutical ingredient (API) for research purposes . The compound is also utilized in the study of corticosteroid mechanisms and their effects on various biological systems . Additionally, it serves as a reference standard in pharmaceutical testing and quality control .
Mechanism of Action
The mechanism of action of 9,17-Dihydroxycorticosterone 21-acetate involves its interaction with corticosteroid receptors in the body . The compound exerts its effects by binding to these receptors, leading to the modulation of gene expression and subsequent physiological responses . The molecular targets include mineralocorticoid and glucocorticoid receptors, which play crucial roles in regulating inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9,17-Dihydroxycorticosterone 21-acetate include hydrocortisone acetate, desoxycorticosterone acetate, and 11-deoxycorticosterone .
Uniqueness: What sets 9,17-Dihydroxycorticosterone 21-acetate apart from these similar compounds is its specific hydroxylation pattern and the presence of an acetate group at the 21 position . This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
50733-56-7 |
---|---|
Molecular Formula |
C23H32O7 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-9,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-13(24)30-12-19(27)22(28)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17,29)18(26)11-21(16,22)3/h10,16-18,26,28-29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI Key |
QARLZCYMQMQPNT-GSLJADNHSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)O)O)C)O |
Origin of Product |
United States |
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